molecular formula C2H4NP B12585877 3-Methyl-2H-azaphosphirene CAS No. 607394-93-4

3-Methyl-2H-azaphosphirene

Cat. No.: B12585877
CAS No.: 607394-93-4
M. Wt: 73.03 g/mol
InChI Key: NPASHZLYGZJZLR-UHFFFAOYSA-N
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Description

3-Methyl-2H-azaphosphirene is a heterocyclic compound containing nitrogen and phosphorus atoms within a three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2H-azaphosphirene typically involves the reaction of organophosphorus compounds with nitrogen-containing reagents. One common method includes the reaction of dichlorophosphane with N-methyl C-aryl imines under thermal conditions . Another approach involves the use of transient Li/Cl phosphinidenoid complexes .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2H-azaphosphirene undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxides.

    Reduction: Reaction with reducing agents to form reduced phosphorus-nitrogen compounds.

    Substitution: Reaction with nucleophiles or electrophiles to replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted azaphosphirene derivatives, which can be further utilized in different chemical applications .

Mechanism of Action

The mechanism of action of 3-Methyl-2H-azaphosphirene involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals and other substrates, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    2H-Azaphosphirene: Similar structure but without the methyl group.

    Phosphirane: Contains a three-membered ring with phosphorus but lacks nitrogen.

    Aziridine: Contains a three-membered ring with nitrogen but lacks phosphorus.

Uniqueness: 3-Methyl-2H-azaphosphirene is unique due to the presence of both phosphorus and nitrogen in a three-membered ring, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

CAS No.

607394-93-4

Molecular Formula

C2H4NP

Molecular Weight

73.03 g/mol

IUPAC Name

3-methyl-2H-azaphosphirene

InChI

InChI=1S/C2H4NP/c1-2-3-4-2/h4H,1H3

InChI Key

NPASHZLYGZJZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NP1

Origin of Product

United States

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